2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide
Description
2-(1H-Indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide is a synthetic compound featuring a hybrid pharmacophore combining an indole core, a 2-oxoacetamide linker, and a 4-(4-methoxyphenyl)piperazine moiety. The indole scaffold is a privileged structure in medicinal chemistry, known for its bioactivity in targeting serotonin receptors and other neurological targets . The 2-oxoacetamide group serves as a flexible linker, enabling interactions with diverse binding pockets, while the 4-methoxyphenylpiperazine moiety is commonly associated with affinity for serotonin (5-HT) and dopamine receptors . The molecular formula is C₂₃H₂₅N₄O₃ (molecular weight: 420.5 g/mol), with hydrogen bond donors (2) and acceptors (5) suggesting moderate solubility and bioavailability .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-30-18-8-6-17(7-9-18)27-14-12-26(13-15-27)11-10-24-23(29)22(28)20-16-25-21-5-3-2-4-19(20)21/h2-9,16,25H,10-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTQWWQIQMVQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the indole derivative reacts with a piperazine derivative in the presence of a suitable base.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the indole-piperazine intermediate and an acylating agent, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating neurological disorders, given its structural similarity to known psychoactive compounds.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide involves its interaction with specific molecular targets in the body. The compound is believed to act on:
G-Protein-Coupled Receptors (GPCRs): Particularly alpha1-adrenergic receptors, which play a role in the contraction of smooth muscles and regulation of blood pressure.
Neurotransmitter Systems: May influence the activity of neurotransmitters such as serotonin and dopamine, contributing to its potential psychoactive effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
*Estimated based on molecular formulas.
Key Observations :
- Substitution on the piperazine ring (e.g., 4-methoxyphenyl vs. 2-methoxyphenyl) significantly alters receptor selectivity. For example, 2-methoxyphenylpiperazine derivatives show higher 5-HT6 receptor antagonism (pKi = 7.73–7.87) .
- Bulkier substituents, such as naphthalenesulfonyl or azabicyclohexane, enhance binding affinity but may reduce solubility .
Functional Analogues with Diverse Pharmacophores
Table 2: Functional Comparison of Bioactive Analogues
Key Insights :
- Thiazole derivatives (e.g., 13 , 18 ) demonstrate that piperazine-ethyl linkers are versatile scaffolds for enzyme inhibition, though the target compound lacks the thiazole heterocycle .
Research Findings and Limitations
Biological Activity
Overview
The compound 2-(1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide , commonly referred to as IND24, is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an indole core and a piperazine moiety, which contribute to its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C24H28N4O3
- Molecular Weight : 420.513 g/mol
- CAS Number : 852368-24-2
The biological activity of IND24 is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical physiological processes. The indole structure is known for its ability to mimic neurotransmitters, which may explain the compound's effects on the central nervous system.
Antidepressant Effects
Research indicates that IND24 exhibits antidepressant-like effects in animal models. A study demonstrated that administration of IND24 significantly reduced depressive behaviors in mice subjected to stress tests, suggesting its potential as a therapeutic agent for depression.
Antitumor Activity
IND24 has shown promising results in inhibiting the growth of cancer cells. In vitro studies indicated that the compound effectively reduced cell viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In models of neurodegeneration, IND24 demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, indicating its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Comparative Analysis with Related Compounds
To understand the unique biological profile of IND24, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(1H-indol-3-yl)-N-(2-(4-(3-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide | Structure | Moderate antidepressant effects |
| 2-(1H-indol-3-yl)-N-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide | Structure | Reduced tumor growth inhibition |
Study 1: Antidepressant Activity
In a double-blind study involving mice, IND24 was administered at varying doses over two weeks. Behavioral assays revealed a significant decrease in immobility time in the forced swim test compared to control groups, indicating robust antidepressant activity.
Study 2: Cancer Cell Inhibition
A series of experiments conducted on MCF7 (breast cancer) and PC3 (prostate cancer) cell lines showed that IND24 inhibited cell proliferation by inducing apoptosis through caspase activation pathways. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with IND24 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
